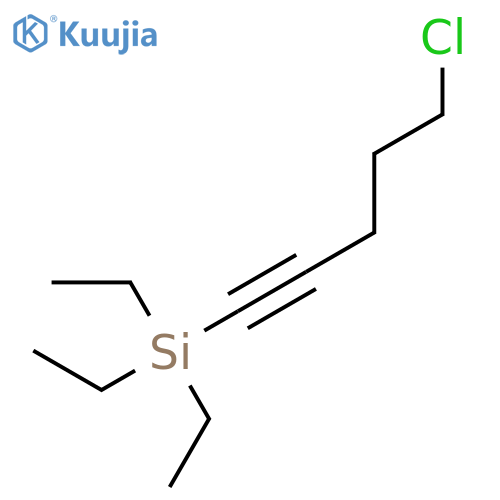Cas no 174125-30-5 (Silane,(5-chloro-1-pentyn-1-yl)triethyl-)
シラン、(5-クロロ-1-ペンティン-1-イル)トリエチル-は、有機合成化学において重要な中間体として利用されるシラン誘導体です。分子内にクロロ基とアルキニル基を有するため、選択的な官能基変換やカップリング反応に適しています。特に、トリエチルシリル基が求核試薬からの保護基として機能し、反応選択性を向上させる特性を持ちます。この化合物は、医薬品中間体や機能性材料の合成において、高い反応性と安定性を両立させる点が特徴です。また、シリル基の立体障害効果により、特定の位置での反応制御が可能となる利点があります。取り扱いには適切な保護措置が必要ですが、乾燥条件下で長期保存が可能な点も実用性の高い材料と言えます。

174125-30-5 structure
商品名:Silane,(5-chloro-1-pentyn-1-yl)triethyl-
CAS番号:174125-30-5
MF:C11H21ClSi
メガワット:216.82294344902
MDL:MFCD00671352
CID:137735
PubChem ID:2757930
Silane,(5-chloro-1-pentyn-1-yl)triethyl- 化学的及び物理的性質
名前と識別子
-
- Silane,(5-chloro-1-pentyn-1-yl)triethyl-
- 1-Chloro-5-Triethylsilyl-4-Pentyne
- 5-chloropent-1-ynyl(triethyl)silane
- TRIETHYLSILYL-5-CHLOROPENTYNE
- AKOS015911289
- (5-Chloropent-1-yn-1-yl)(triethyl)silane
- AS-75541
- MFCD00671352
- CS-0336845
- (5-Chloropent-1-ynyl)triethylsilane
- A811616
- DTXSID40374075
- (5-chloropent-1-yn-1-yl)triethylsilane
- S04790
- Silane, (5-chloro-1-pentyn-1-yl)triethyl-
- 174125-30-5
-
- MDL: MFCD00671352
- インチ: InChI=1S/C11H21ClSi/c1-4-13(5-2,6-3)11-9-7-8-10-12/h4-8,10H2,1-3H3
- InChIKey: YOFYXFCOGXKCGG-UHFFFAOYSA-N
- ほほえんだ: CC[Si](CC)(CC)C#CCCCCl
計算された属性
- せいみつぶんしりょう: 216.11000
- どういたいしつりょう: 216.11
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 0
- 重原子数: 13
- 回転可能化学結合数: 5
- 複雑さ: 175
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 0A^2
じっけんとくせい
- 密度みつど: 0.903 g/mL at 25 °C(lit.)
- ふってん: 244-245 °C
- フラッシュポイント: 215 °F
- 屈折率: n20/D 1.468(lit.)
- PSA: 0.00000
- LogP: 4.05650
Silane,(5-chloro-1-pentyn-1-yl)triethyl- 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| abcr | AB355226-25g |
1-Chloro-5-triethylsilyl-4-pentyne, 97%; . |
174125-30-5 | 97% | 25g |
€205.00 | 2025-02-20 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | F-VG374-1g |
Silane,(5-chloro-1-pentyn-1-yl)triethyl- |
174125-30-5 | 97% | 1g |
¥299.0 | 2022-02-28 | |
| Fluorochem | S04790-5g |
1-Chloro-5-Triethylsilyl-4-Pentyne |
174125-30-5 | 97% | 5g |
£65.00 | 2022-02-28 | |
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H53515-5g |
1-Chloro-5-triethylsilyl-4-pentyne, 97% |
174125-30-5 | 97% | 5g |
¥1301.00 | 2023-01-12 | |
| A2B Chem LLC | AA92432-5g |
Silane, (5-chloro-1-pentyn-1-yl)triethyl- |
174125-30-5 | 5g |
$288.00 | 2024-04-20 | ||
| eNovation Chemicals LLC | D763292-5g |
Silane, (5-chloro-1-pentyn-1-yl)triethyl- |
174125-30-5 | 97% | 5g |
$430 | 2025-02-27 | |
| eNovation Chemicals LLC | D763292-1g |
Silane, (5-chloro-1-pentyn-1-yl)triethyl- |
174125-30-5 | 97% | 1g |
$265 | 2025-02-27 | |
| eNovation Chemicals LLC | D763292-5g |
Silane, (5-chloro-1-pentyn-1-yl)triethyl- |
174125-30-5 | 97% | 5g |
$415 | 2024-06-07 | |
| Fluorochem | S04790-25g |
1-Chloro-5-Triethylsilyl-4-Pentyne |
174125-30-5 | 97% | 25g |
£210.00 | 2022-02-28 | |
| abcr | AB355226-25 g |
1-Chloro-5-triethylsilyl-4-pentyne, 97%; . |
174125-30-5 | 97% | 25 g |
€207.00 | 2023-07-19 |
Silane,(5-chloro-1-pentyn-1-yl)triethyl- 関連文献
-
Kun Wang,Mengda Li,Zhijian Yang,Jiejun Wu,Tongjun Yu CrystEngComm, 2019,21, 4792-4797
-
Jie Wu,Jia-Hui Li,Yang-Xin Yu Phys. Chem. Chem. Phys., 2020,22, 7633-7642
-
Po-I. Wang,Wojciech Pisula,Klaus Müllen,Der-Jang Liaw Polym. Chem., 2016,7, 6211-6219
-
Khodayar Gholivand,Foroogh Molaei New J. Chem., 2015,39, 3747-3757
174125-30-5 (Silane,(5-chloro-1-pentyn-1-yl)triethyl-) 関連製品
- 1805446-61-0(5-Bromo-2-(difluoromethyl)-3-nitropyridine-6-carboxylic acid)
- 1396706-70-9(1-(2-chlorophenyl)methyl-3-cyclopropyl-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one)
- 2138239-26-4(5-(2,2-dimethylcyclopropyl)-1,2-oxazol-3-ylmethanesulfonyl chloride)
- 2241337-84-6(Bemnifosbuvir hemisulfate)
- 2010325-18-3(8-azabicyclo3.2.1octane-3-thiol)
- 383142-93-6(4-2-(Benzyloxy)Phenyl-1,3-Thiazole-2-Carbaldehyde)
- 2137653-00-8(5-2-(1H-pyrazol-4-yl)ethyl-1,2,4-oxadiazole-3-carboxylic acid)
- 1868968-92-6(4-(3-Bromo-2-fluorophenyl)but-3-en-2-one)
- 1207049-52-2(2-fluoro-N-(2-{(thiophen-2-yl)carbamoylamino}phenyl)benzamide)
- 2137145-07-2(tert-butyl N-(1S)-1-(5-methylpyridin-2-yl)-3-oxopropylcarbamate)
推奨される供給者
Amadis Chemical Company Limited
(CAS:174125-30-5)Silane,(5-chloro-1-pentyn-1-yl)triethyl-

清らかである:99%
はかる:25g
価格 ($):269.0